molecular formula C16H12O B1596067 4-(Naphthalen-2-yl)phenol CAS No. 6336-82-9

4-(Naphthalen-2-yl)phenol

Cat. No. B1596067
Key on ui cas rn: 6336-82-9
M. Wt: 220.26 g/mol
InChI Key: NIRHUNSXEDESLN-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

The title compound was prepared by reacting 2-(4-methoxyphenyl)naphthalene (1.01 g, 4.31 mmol) with 10 g of pyridinium HCl at 190° C. according to method B to yield 0.84 g (89%) of a white solid: mp 148° C.; 1H NMR (DMSO-d6): δ 6.92 (2H, d, J=8.71 Hz), 7.46-7.53 (2H, m), 7.66 (2H, d, J=8.71 Hz), 7.79 (1H, dd, J=1.78 Hz, J=8.51 Hz), 7.90 (1H, d, J=8.31 Hz), 7.95 (2H, d, J=8.31 Hz), 8.11 (1H, d, J=1.19 Hz), 9.65 (1H, s); MS (ESI) m/z 219 (M−H)−.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:18]=[CH:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:10]=2)=[CH:5][CH:4]=1.Cl.[NH+]1C=CC=CC=1>>[CH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:17]=[CH:18][C:9]=1[C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC2=CC=CC=C2C=C1
Step Two
Name
pyridinium HCl
Quantity
10 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 190° C.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C1=CC=C(C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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